N,N-Dipropyl-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

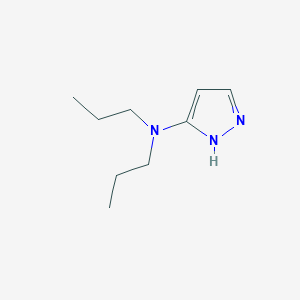

N,N-Dipropyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H17N3. It is characterized by a pyrazole ring substituted with two propyl groups at the nitrogen atoms and an amine group at the third position of the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-1H-pyrazol-3-amine typically involves the reaction of 3-amino-1H-pyrazole with propyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the propyl halide, resulting in the formation of the dipropyl-substituted product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Alkylation and Arylation Reactions

The amine group in N,N-Dipropyl-1H-pyrazol-3-amine can undergo alkylation or arylation under basic conditions. For example:

-

Reaction with alkyl halides :

This compound+R-XBaseN,N-Dipropyl-N-R-1H-pyrazol-3-amine

This proceeds via an S<sub>N</sub>2 mechanism, where the amine acts as a nucleophile .

-

Suzuki–Miyaura cross-coupling : While not directly reported for this compound, pyrazole derivatives with halide substituents can undergo palladium-catalyzed coupling. For example, brominated analogs react with aryl boronic acids to form biaryl products .

Acylation Reactions

The primary amine can react with acylating agents to form amides:

This compound+R-COCl→N,N-Dipropyl-(R-CO)-1H-pyrazol-3-amine

Oxidation Reactions

The pyrazole ring and amine group are susceptible to oxidation:

-

Amine oxidation : Tertiary amines can form N-oxides under strong oxidizing conditions:

This compoundH2O2/AcOHN-Oxide derivative

This reaction is critical for modulating bioavailability in drug design . -

Ring oxidation : Pyrazole rings may undergo hydroxylation or cleavage with agents like KMnO<sub>4</sub>, though this is less common for N,N-dialkyl derivatives .

Nitrosation and Diazotization

The amine reacts with nitrosating agents (e.g., NaNO<sub>2</sub>/HCl) to form nitrosamines:

This compound+NaNO2HClN-Nitrosamine derivative

This intermediate is useful for further functionalization, such as radical-mediated hydrogen abstraction .

Condensation Reactions

The amine participates in condensation with carbonyl compounds:

-

Schiff base formation :

This compound+R-CHO→Imine derivative

These derivatives are explored for antimicrobial and anticancer applications .

Ring Functionalization

-

Lithiation : Using LDA or n-BuLi, the pyrazole ring undergoes deprotonation at the 4-position, enabling reactions with electrophiles like CO<sub>2</sub> or alkyl halides .

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets (e.g., kinases) involve non-covalent binding. For example, pyrazole amines inhibit CDK16 by occupying the ATP-binding pocket through hydrogen bonding and hydrophobic interactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N,N-Dipropyl-1H-pyrazol-3-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for versatile chemical modifications, making it valuable in creating derivatives for various applications, including pharmaceuticals and agrochemicals .

Synthetic Methods

The synthesis typically involves the reaction of 3-aminopyrazole with propyl halides under basic conditions. This nucleophilic substitution reaction results in the formation of this compound, with optimization of reaction conditions to enhance yield and purity .

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits potential for enzyme inhibition and receptor binding. It has been studied for its ability to modulate the activity of specific molecular targets, leading to various biological effects such as inhibition of enzyme activity and alteration of receptor signaling pathways .

Therapeutic Potential

Ongoing studies are exploring its therapeutic applications, particularly in the development of new drugs targeting diseases such as cancer and inflammation. For instance, pyrazole-based compounds have shown promise as kinase inhibitors, which are critical in cancer treatment due to their role in cell signaling pathways .

Medicinal Chemistry

Anti-Cancer Activity

this compound derivatives have been investigated for their anti-cancer properties. Studies have demonstrated their effectiveness against various cancer types, including breast and prostate cancer, by targeting specific kinases involved in tumor growth and proliferation .

Anti-Infective Properties

In addition to anti-cancer applications, compounds related to this compound have shown activity against bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential use in treating infections resistant to conventional antibiotics .

Industrial Applications

Agrochemicals and Dyes

The compound is also utilized in the production of agrochemicals and dyes. Its chemical properties allow it to serve as an intermediate in the synthesis of various industrial chemicals, contributing to advancements in agricultural practices and materials science .

Case Studies

Wirkmechanismus

The mechanism of action of N,N-Dipropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-Dimethyl-1H-pyrazol-3-amine

- N,N-Diethyl-1H-pyrazol-3-amine

- N,N-Dibutyl-1H-pyrazol-3-amine

Uniqueness

N,N-Dipropyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its dimethyl, diethyl, and dibutyl analogs, the dipropyl substitution may result in different steric and electronic effects, influencing its reactivity and interactions with biological targets .

Biologische Aktivität

N,N-Dipropyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

This compound belongs to the pyrazole family, which is known for various pharmacological properties. The synthesis typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds, followed by alkylation to introduce the dipropyl substituents. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Kinases: Similar pyrazole derivatives have shown inhibition of specific kinases such as casein kinase 1 (CK1) and others involved in cancer signaling pathways .

- Anti-inflammatory Activity: Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential use in treating inflammatory conditions .

- Antimicrobial Properties: The compound exhibits activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), particularly when activated by copper ions, which enhances its efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer properties of pyrazole derivatives, this compound was tested against various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1). The results indicated selective cytotoxicity, highlighting its potential as a lead compound for cancer therapy .

Case Study 2: Anti-inflammatory Effects

Research demonstrated that compounds similar to this compound significantly reduced TNF-α levels in vitro. The anti-inflammatory effects were comparable to established anti-inflammatory drugs, suggesting a promising therapeutic application in chronic inflammatory diseases .

Case Study 3: Antimicrobial Efficacy

A series of pyrazole derivatives, including this compound, were evaluated for their antimicrobial activity against resistant bacterial strains. The compound displayed potent activity against MRSA strains when combined with copper ions, emphasizing its relevance in treating antibiotic-resistant infections .

Eigenschaften

IUPAC Name |

N,N-dipropyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-3-7-12(8-4-2)9-5-6-10-11-9/h5-6H,3-4,7-8H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEPQWGMWPIJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.